Methyl 4-sulfanylbutanoate

Description

Contextual Significance as an Organosulfur Compound in Academic Disciplines

Organosulfur compounds, a class of organic substances containing sulfur, are known for their diverse applications and distinct properties. britannica.com They are integral to various natural processes and are found in a wide array of environments, from interstellar space to terrestrial ecosystems. britannica.com In the realm of chemical research, these compounds are valuable for synthesizing new molecules. britannica.com

Many organosulfur compounds are essential for life, playing crucial roles in biological systems. Examples of vital natural sulfur-containing compounds include coenzyme A, biotin, thiamin chloride (vitamin B1), α-lipoic acid, insulin, and oxytocin. britannica.com Conversely, some simple organosulfur compounds like thiols can have strong, often unpleasant, odors and are used as defensive secretions by some animals. britannica.com However, related compounds are responsible for the desirable aromas and flavors of foods such as garlic, onions, coffee, and pineapple. britannica.com

The significance of organosulfur compounds extends to medicinal chemistry, with well-known examples like the antibiotic penicillin and sulfa drugs. britannica.com Their biological activity is a key area of research, with studies exploring their antioxidant, anti-inflammatory, and other therapeutic properties. researchgate.netmdpi.com The versatility of sulfur's chemical properties, including its various oxidation states, allows organosulfur compounds to participate in a wide range of biological and chemical reactions. mdpi.com

Structural Features and Nomenclature Relevant to Research

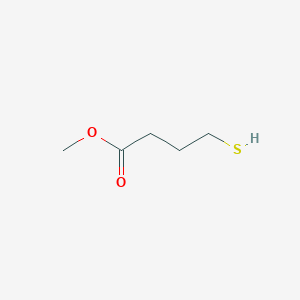

Methyl 4-sulfanylbutanoate is systematically known as methyl 4-mercaptobutanoate. sigmaaldrich.com Its chemical structure is characterized by a butanoate backbone with a sulfanyl (B85325) (-SH) group at the fourth carbon position and a methyl ester group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 39257-91-5 biosynth.com |

| Molecular Formula | C5H10O2S biosynth.com |

| Molecular Weight | 134.2 g/mol biosynth.com |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Odor | Distinctive sulfur-like odor cymitquimica.com |

| Solubility | Soluble in organic solvents; moderately soluble in water cymitquimica.com |

The presence of the thiol (-SH) group and the methyl ester functional group are key to its reactivity. cymitquimica.com The thiol group can undergo oxidation to form disulfide bonds, a common reaction in organosulfur chemistry. cymitquimica.com The ester group makes it susceptible to hydrolysis and other ester-related reactions. cymitquimica.com

Overview of Key Research Areas Pertaining to this compound

Research involving this compound spans several areas, primarily focusing on its chemical properties and potential applications.

Organic Synthesis: This compound serves as a building block in organic synthesis. cymitquimica.com Its functional groups allow for the creation of more complex molecules.

Flavor and Fragrance Industry: Due to its characteristic odor, it has potential applications in the flavor and fragrance industries. cymitquimica.com Organosulfur compounds are known to contribute to the flavor profiles of many foods. britannica.com

Biochemical Research: this compound is described as a leukotriene D4 inflammatory mediator. biosynth.com It can be activated to become a potent leukotriene antagonist, suggesting a role in studying inflammatory processes. biosynth.com It has also been shown to inhibit acyltransferases, enzymes involved in the synthesis of arachidonic acid. biosynth.com These properties make it a tool for research in areas like inflammatory bowel disease and cerebral inflammation. biosynth.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-sulfanylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-7-5(6)3-2-4-8/h8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIAPEVGKLRGHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39257-91-5 | |

| Record name | methyl 4-sulfanylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Methyl 4-Sulfanylbutanoate

The preparation of this compound can be achieved through both direct and multi-step synthetic approaches. These methods often utilize readily available starting materials and employ well-established chemical transformations.

Direct synthesis of this compound can be envisioned through a few key pathways, primarily involving the introduction of the thiol group onto a pre-formed butanoate backbone. One plausible and efficient method involves the nucleophilic substitution of a suitable leaving group at the 4-position of a methyl butanoate derivative with a sulfur nucleophile.

A common precursor for such a synthesis is γ-butyrolactone, which can be opened to form a 4-substituted butanoate. For instance, γ-butyrolactone can be converted to methyl 4-chlorobutyrate. google.comgoogle.com This halogenated ester can then undergo a substitution reaction with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH), to introduce the thiol functionality and yield this compound.

Another direct approach is the Fischer esterification of 4-sulfanylbutanoic acid. This method involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. nih.gov While effective, this route is dependent on the availability of the corresponding carboxylic acid.

A summary of potential direct synthetic approaches is presented in the table below.

| Starting Material | Reagents | Product | Key Transformation |

| γ-Butyrolactone | 1. HCl, Methanol 2. NaSH | This compound | Ring-opening and Nucleophilic Substitution |

| Methyl 4-chlorobutyrate | NaSH | This compound | Nucleophilic Substitution |

| 4-Sulfanylbutanoic acid | Methanol, H₂SO₄ | This compound | Fischer Esterification |

Multi-step syntheses allow for the construction of the butanoate skeleton while incorporating the necessary sulfur functionality. These routes offer flexibility in the choice of starting materials and can be adapted to introduce various substituents. libretexts.org

One such strategy could involve a malonic ester synthesis. This approach would begin with the alkylation of diethyl malonate with a sulfur-containing electrophile. For instance, reaction with an ω-haloalkyl sulfide, followed by hydrolysis and decarboxylation, would generate the 4-sulfanylbutanoic acid, which could then be esterified to the desired methyl ester. A variation of this could involve the use of a protected thiol group in the initial alkylation step, which is then deprotected at a later stage.

Another multi-step approach could start from a precursor like 1,4-butanediol. One of the hydroxyl groups could be selectively protected, while the other is converted to a leaving group, such as a tosylate. Nucleophilic substitution with a sulfur nucleophile, followed by deprotection and oxidation of the remaining alcohol to a carboxylic acid, and subsequent esterification would yield the final product.

Derivatization Strategies and Synthesis of Analogues

The presence of both a thiol and an ester functional group in this compound provides two reactive handles for further chemical modification, enabling the synthesis of a wide array of analogues and its incorporation into more complex molecules.

The thiol group is a versatile functional group that can undergo a variety of transformations to create novel structures. Common modifications include alkylation, acylation, and addition to electrophilic species.

Alkylation: The thiol group can be readily S-alkylated by reacting this compound with an alkyl halide in the presence of a base. jmaterenvironsci.com This reaction introduces a new carbon-sulfur bond, leading to the formation of thioethers. A variety of alkylating agents can be employed, allowing for the introduction of diverse alkyl, aryl, and functionalized groups.

Acylation: Acylation of the thiol group with acyl chlorides or anhydrides yields thioesters. organic-chemistry.org This transformation is typically carried out in the presence of a base to facilitate the nucleophilic attack of the thiolate on the acylating agent.

Michael Addition: The thiol group of this compound can act as a nucleophile in a Michael addition reaction. wikipedia.orgmasterorganicchemistry.comyoutube.comorganic-chemistry.org This involves the conjugate addition of the thiol to an α,β-unsaturated carbonyl compound, leading to the formation of a new carbon-sulfur bond and a more complex molecular structure.

The table below summarizes some of the key derivatization reactions at the thiol moiety.

| Reaction Type | Reagents | Product Type |

| Alkylation | Alkyl halide, Base | Thioether |

| Acylation | Acyl chloride/anhydride, Base | Thioester |

| Michael Addition | α,β-Unsaturated carbonyl compound | Thioether adduct |

The ester group of this compound can be modified through esterification of the parent carboxylic acid with different alcohols or via transesterification of the methyl ester.

Esterification: Starting from 4-sulfanylbutanoic acid, a variety of homologous esters can be synthesized by reacting it with different alcohols (e.g., ethanol (B145695), propanol, butanol) under acidic conditions. This Fischer esterification allows for the straightforward preparation of a series of esters with varying chain lengths in the alcohol moiety.

Transesterification: this compound can be converted to other esters through transesterification. This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. To drive the equilibrium towards the desired product, the alcohol is often used in large excess. For example, reacting this compound with ethanol would yield ethyl 4-sulfanylbutanoate.

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules, including those of interest in medicinal chemistry and natural product synthesis. csmres.co.ukwhiterose.ac.ukresearchgate.netmdpi.comroutledge.commdpi.com Its ability to introduce a flexible four-carbon chain with a terminal sulfur functionality can be strategically utilized in the construction of larger molecular scaffolds.

The thiol group can be used to link the butanoate moiety to other molecules via a thioether or thioester linkage. For instance, it could be coupled to a larger molecule containing a suitable electrophile. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other coupling reactions.

While specific examples of the direct incorporation of this compound into named complex natural products are not readily found in the literature, its structural motifs are present in various bioactive molecules. Its potential as a synthon in the design and synthesis of novel compounds remains an area of interest for synthetic chemists.

Reaction Mechanisms and Pathways

The chemical transformations of this compound are largely dictated by the reactivity of the sulfur atom. The following sections detail the primary reaction mechanisms and pathways involving the thiol functionality.

The sulfanyl (B85325) group (-SH) of this compound is nucleophilic, owing to the lone pairs of electrons on the sulfur atom. This allows it to readily participate in nucleophilic substitution reactions, most notably S-alkylation, to form thioethers. In these reactions, the thiol is typically deprotonated by a base to form a more potent nucleophile, the thiolate anion (-S⁻), which then attacks an electrophilic carbon atom, displacing a leaving group.

A general representation of this S-alkylation reaction is as follows:

Step 1: Deprotonation

CH₃OC(O)(CH₂)₃SH + Base ⇌ CH₃OC(O)(CH₂)₃S⁻ + Base-H⁺

Step 2: Nucleophilic Attack

CH₃OC(O)(CH₂)₃S⁻ + R-X → CH₃OC(O)(CH₂)₃S-R + X⁻ (Where R-X is an alkyl halide or another suitable electrophile)

The choice of base and solvent is crucial for the success of these reactions, with common bases including sodium hydroxide, sodium ethoxide, and potassium carbonate. The reaction proceeds via an Sₙ2 mechanism, which is favored by polar aprotic solvents.

| Reactant (Electrophile) | Product | Reaction Conditions |

| Methyl iodide | Methyl 4-(methylthio)butanoate | Base (e.g., NaH) in THF |

| Benzyl bromide | Methyl 4-(benzylthio)butanoate | Base (e.g., K₂CO₃) in acetone |

| Ethyl bromoacetate | Methyl 4-((2-ethoxy-2-oxoethyl)thio)butanoate | Base (e.g., Et₃N) in CH₂Cl₂ |

This table presents illustrative examples of nucleophilic substitution reactions.

The thiol group of this compound is susceptible to both oxidation and reduction, leading to a variety of sulfur-containing functional groups.

Oxidative Transformations:

The most common oxidative transformation of thiols is their conversion to disulfides. This can be achieved using a range of mild oxidizing agents, such as iodine, hydrogen peroxide, or even atmospheric oxygen, often catalyzed by metal ions. The reaction involves the coupling of two thiol molecules to form a disulfide bridge (-S-S-).

2 CH₃OC(O)(CH₂)₃SH + [O] → CH₃OC(O)(CH₂)₃S-S(CH₂)₃C(O)OCH₃ + H₂O

Further oxidation with stronger oxidizing agents, such as potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of sulfinic acids (-SO₂H) and sulfonic acids (-SO₃H), respectively.

Reductive Transformations:

The disulfide dimer of this compound can be readily reduced back to the corresponding thiol using various reducing agents. Common reagents for this transformation include zinc in acidic solution, sodium borohydride, and phosphines like triphenylphosphine. This reversible oxidation-reduction is a key feature of thiol chemistry.

CH₃OC(O)(CH₂)₃S-S(CH₂)₃C(O)OCH₃ + [H] → 2 CH₃OC(O)(CH₂)₃SH

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | I₂, H₂O₂ | Disulfide (-S-S-) |

| Oxidation | KMnO₄ | Sulfinic Acid (-SO₂H) |

| Oxidation | m-CPBA | Sulfonic Acid (-SO₃H) |

| Reduction | Zn/HCl, NaBH₄ | Thiol (-SH) |

This table summarizes the common oxidative and reductive transformations of the thiol group.

From a chemical standpoint, the ester and thiol functionalities of this compound make it a plausible substrate for various enzymes. Hydrolases, such as esterases, could catalyze the hydrolysis of the methyl ester to yield 4-sulfanylbutanoic acid. This reaction is a fundamental process in biological systems for the cleavage of ester bonds.

CH₃OC(O)(CH₂)₃SH + H₂O ⇌ HOOC(CH₂)₃SH + CH₃OH

The thiol group can also be a target for enzymatic modification. For instance, enzymes involved in sulfur metabolism could potentially utilize 4-sulfanylbutanoic acid (derived from the ester) in biosynthetic pathways. The thiol group is a key functional group in many biological molecules, including the amino acid cysteine and the antioxidant glutathione (B108866). While specific enzymatic pathways involving this compound are not extensively documented, its structural similarity to endogenous sulfur-containing compounds suggests its potential to interact with related enzymatic machinery. For instance, 4-mercaptobutyric acid is known to be an intermediate in the biosynthesis of fatty acids.

This compound as a Precursor or Building Block in Organic Synthesis

The dual functionality of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly sulfur-containing heterocycles. The nucleophilic thiol and the electrophilic carbonyl carbon of the ester (after activation) provide two reactive centers for cyclization reactions.

For example, it can serve as a precursor for the synthesis of thiolactones. Intramolecular cyclization, potentially acid or base-catalyzed, could lead to the formation of γ-thiobutyrolactone.

Furthermore, the thiol group can react with electrophiles containing another functional group, setting the stage for subsequent intramolecular reactions to form heterocyclic rings. For instance, reaction with an α-haloketone could be followed by an intramolecular aldol-type condensation to generate substituted thiophenes. Its related acid, 4-mercaptobutyric acid, can undergo condensation reactions with aldehydes or ketones to produce thiazolidines.

The ability to undergo both nucleophilic substitution at the sulfur atom and reactions at the ester functionality allows for a stepwise and controlled elaboration of molecular complexity, solidifying the role of this compound as a versatile synthon in organic chemistry.

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of Methyl 4-sulfanylbutanoate by mapping the chemical environments of its hydrogen and carbon atoms.

Proton (¹H) NMR for Hydrogen Environment Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number and electronic environment of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for each unique proton environment. The protons on the carbon adjacent to the thiol group (-CH₂-SH) are anticipated to appear at a specific chemical shift, influenced by the electron-withdrawing nature of the sulfur atom. Similarly, the methylene (B1212753) protons adjacent to the carbonyl group (-CH₂-C=O) and the central methylene group (-CH₂-) will have characteristic shifts. The methyl protons of the ester group (-OCH₃) will typically appear as a sharp singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Actual chemical shifts can vary based on the solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -SH | 1.3 - 1.6 | Triplet (t) | ~8.0 |

| -CH₂-SH | 2.5 - 2.7 | Quartet (q) | ~7.0 |

| -C(=O)-CH₂- | 2.4 - 2.6 | Triplet (t) | ~7.5 |

| -CH₂-CH₂-CH₂- | 1.9 - 2.1 | Quintet (quin) | ~7.2 |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy is used to determine the carbon framework of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. The carbonyl carbon of the ester group is characteristically found far downfield. The carbon of the methyl ester group and the methylene carbons along the aliphatic chain will each appear at predictable chemical shifts, providing a complete map of the carbon skeleton. nih.govgoogle.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Actual chemical shifts can vary based on the solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C =O | 172 - 175 |

| -OC H₃ | 50 - 53 |

| -C (=O)-C H₂- | 32 - 35 |

| -C H₂-SH | 23 - 26 |

Advanced NMR Techniques for Complex Derivatives (e.g., 2D NMR, Solid-State NMR)

For more complex derivatives of this compound or when it is part of a larger molecular assembly, advanced NMR techniques are essential. emerypharma.com

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY experiment would reveal proton-proton couplings, confirming the connectivity of the methylene groups in the butanoate chain. wikipedia.org An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals seen in the 1D spectra. wikipedia.orgnih.gov For even more complex structures, HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2-3 bond) correlations between protons and carbons, helping to piece together larger molecular fragments. emerypharma.comnih.gov

Solid-State NMR (ssNMR) : When this compound is incorporated into a solid material, such as a polymer or a self-assembled monolayer, ssNMR provides critical structural and dynamic information. researchgate.netacs.orgbohrium.com Unlike solution NMR, ssNMR can characterize amorphous and crystalline solid phases. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide information on the local environment and conformation of the butanoate chain within the solid matrix. acs.orgacs.org For sulfur-containing materials, ssNMR can be used to study the structural evolution of sulfur species, for instance, during electrochemical processes in sulfur-copolymer batteries. researchgate.netacs.org

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of molecules, providing a "molecular fingerprint" based on the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum of this compound is dominated by characteristic absorptions from its ester and thiol functional groups. A strong, sharp absorption band is expected for the carbonyl (C=O) stretch of the ester group. masterorganicchemistry.comspecac.com The C-O stretching vibrations of the ester will also produce distinct peaks. vscht.cz The presence of the thiol group is indicated by the S-H stretching vibration, which typically appears as a weak but sharp band. vscht.cz

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

|---|---|---|---|

| ~2550 - 2600 | Thiol (S-H) | Stretch | Weak |

| ~2850 - 3000 | Alkane (C-H) | Stretch | Medium-Strong |

| ~1735 - 1750 | Ester (C=O) | Stretch | Strong, Sharp |

| ~1350 - 1470 | Alkane (C-H) | Bend | Variable |

| ~1000 - 1300 | Ester (C-O) | Stretch | Strong |

Raman and Surface-Enhanced Raman Scattering (SERS) Studies

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar and symmetric bonds. For this compound, the C-S and S-H stretching vibrations, while weak in IR, can often be more readily observed in Raman spectra. researchgate.net The C-C backbone of the butanoate chain will also give rise to characteristic Raman signals.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically gold or silver) by many orders of magnitude. nih.govnih.gov Due to the strong affinity of sulfur for these metals, the thiol group of this compound makes it an excellent candidate for SERS studies. rsc.org This technique allows for the detection of the compound at extremely low concentrations. mdpi.com The SERS spectrum would be dominated by vibrations of the parts of the molecule closest to the metal surface, primarily the thiol and adjacent methylene groups, providing insights into the molecule's orientation and interaction with the substrate. nih.govacs.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for elucidating the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, MS provides a detailed fingerprint of the molecule.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through extensive fragmentation. When this compound is subjected to EI-MS, the resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be weak or absent due to the molecule's instability under high energy electron impact. msu.edumiamioh.edu The fragmentation pattern is predictable based on the functional groups present: the methyl ester and the thiol group.

Key fragmentation processes include alpha-cleavage and McLafferty rearrangements. msu.eduyoutube.com Alpha-cleavage, or the breaking of bonds adjacent to a heteroatom, is a predominant fragmentation mode for both ethers and sulfides. miamioh.eduyoutube.com For this compound, this would occur adjacent to the sulfur atom and the carbonyl group.

Table 1: Predicted Key Fragment Ions of this compound in EI-MS

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 134 | [CH₃OC(O)CH₂CH₂CH₂SH]⁺ | Molecular Ion (M⁺) |

| 101 | [CH₂CH₂CH₂SH]⁺ | Loss of methoxy (B1213986) radical (•OCH₃) |

| 87 | [C(O)OCH₃]⁺ | Cleavage of the C-S bond |

| 74 | [CH₃OC(O)H]⁺ | McLafferty rearrangement |

| 59 | [C(O)OCH₃]⁺ | Alpha-cleavage at the carbonyl group |

This table is based on theoretical fragmentation patterns and may vary based on experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. rsc.orgleeder-analytical.com This makes it exceptionally well-suited for determining the purity of this compound and for its analysis in complex matrices. purdue.edunih.gov

For purity assessment, an LC method is developed to separate the target compound from any synthesis precursors, by-products, or degradation products. The eluent from the LC column is then introduced into the mass spectrometer. Using a soft ionization technique like electrospray ionization (ESI), the molecular ion of this compound can be readily detected, often as a protonated molecule [M+H]⁺ or other adducts. By monitoring the mass-to-charge ratio corresponding to the compound, its purity can be accurately quantified. The high selectivity of MS allows for the confident measurement of the analyte even if it co-elutes with other components. rsc.org

In the analysis of complex mixtures, such as environmental or biological samples, LC-MS provides the necessary selectivity to isolate the signal of this compound from a high-background matrix. lcms.cz Techniques like Multiple Reaction Monitoring (MRM) can be employed on a triple quadrupole mass spectrometer to achieve femtogram-level sensitivity, allowing for trace-level quantification. leeder-analytical.comnih.gov

Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways of a selected precursor ion, which is invaluable for unambiguous structural confirmation. nih.govnih.gov In an MS/MS experiment, the molecular ion of this compound (or its protonated form in ESI) is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed.

The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, characteristic losses would be observed that confirm the presence of specific functional groups.

A plausible fragmentation pathway for [M+H]⁺ (m/z 135) would include:

Loss of water (H₂O): A common loss from protonated thiols and alcohols.

Loss of methanol (B129727) (CH₃OH): A characteristic fragmentation of methyl esters, often proceeding through a rearrangement.

Cleavage of the C-S bond: Leading to fragments representing the acyl portion and the thioalkyl portion of the molecule.

Alpha-cleavage: As seen in EI-MS, breaking bonds adjacent to the sulfur and carbonyl groups. youtube.comthieme-connect.de

By comparing the observed product ion spectrum with theoretical fragmentation patterns of candidate structures, the identity of this compound can be confirmed with high confidence. researchgate.netresearchgate.net

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is fundamental to the analysis of this compound, enabling its separation from other components for quantification and identification.

Gas Chromatography (GC) for Volatility Studies

Due to its expected volatility, gas chromatography (GC) is a primary technique for the analysis of this compound. sigmaaldrich.comnih.gov In GC, the compound is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls.

The retention time of this compound provides a qualitative measure of its volatility. When coupled with a mass spectrometer (GC-MS), definitive identification is possible by matching the obtained mass spectrum with library data or through interpretation of the fragmentation pattern. chromatographyonline.comshimadzu.com For trace analysis of sulfur compounds in complex samples, highly selective and sensitive detectors can be used, such as the Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD). ingenieria-analitica.comshimadzu.com These detectors respond specifically to sulfur-containing compounds, significantly reducing matrix interference and improving detection limits. chromatographyonline.com

Table 2: Typical GC Parameters for Volatile Sulfur Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | DB-Sulfur SCD, DB-1 | Separation based on boiling point and polarity. |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample. |

| Oven Program | Temperature gradient (e.g., 40°C to 250°C) | Elutes compounds with a wide range of volatilities. |

| Carrier Gas | Helium, Hydrogen | Transports the analyte through the column. |

| Detector | MS, SCD, PFPD | Identification and quantification of the analyte. |

High-Performance Liquid Chromatography (HPLC) for Analysis of Derivatives

While GC is suitable for the direct analysis of this compound, High-Performance Liquid Chromatography (HPLC) is often employed for the analysis of thiols after derivatization. diva-portal.orgmdpi.com The thiol group (-SH) itself does not possess a strong chromophore, making it difficult to detect with standard UV-Vis detectors at low concentrations.

To overcome this, the thiol group can be reacted with a derivatizing agent to form a product with high UV absorbance or fluorescence. nih.gov This process enhances detection sensitivity and selectivity. mdpi.commurdoch.edu.au

Common derivatizing agents for thiols include:

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent): Reacts with thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be detected by UV-Vis. murdoch.edu.au

Monobromobimane (mBBr): Reacts with thiols to form a highly fluorescent derivative. mdpi.com

Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F): Another reagent that forms fluorescent adducts with thiols. mdpi.comnih.gov

4,4′-dithiodipyridine (DTDP): Reacts via thiol-disulfide exchange to create a stable derivative suitable for HPLC-MS/MS analysis. acs.orgacs.org

Once derivatized, the resulting product is separated from excess reagent and other sample components using reversed-phase HPLC. acs.orgresearchgate.netresearchgate.netnih.gov The separated derivative is then quantified using a UV or fluorescence detector, or by mass spectrometry, providing a highly sensitive method for determining the concentration of the original this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-nitro-5-thiobenzoate |

| Monobromobimane |

| Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate |

| 5,5'-dithiobis(2-nitrobenzoic acid) |

| 4,4′-dithiodipyridine |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. This experimental data is then compared to the theoretical elemental composition calculated from the compound's molecular formula to confirm its stoichiometry and purity.

The molecular formula for this compound is C₅H₁₀O₂S. Based on this formula, the theoretical elemental composition can be calculated. While specific experimental data from an elemental analysis of this compound is not detailed in available research, the theoretical values provide a benchmark for such an analysis.

The expected elemental composition of this compound is presented in the table below. An experimental analysis of a pure sample of this compound would be expected to yield results that are in close agreement with these theoretical values, typically within a margin of ±0.4%.

Table 1. Theoretical Elemental Composition of this compound (C₅H₁₀O₂S)

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 60.05 | 44.75 |

| Hydrogen | H | 1.008 | 10.08 | 7.51 |

| Oxygen | O | 16.00 | 32.00 | 23.85 |

| Sulfur | S | 32.07 | 32.07 | 23.90 |

| Total | | | 134.20 | 100.00 |

Computational and Theoretical Investigations of this compound Remain Largely Unexplored

Despite the growing application of computational chemistry in understanding molecular properties and reactivity, a comprehensive theoretical investigation of this compound is notably absent from publicly available scientific literature. Extensive searches of scholarly databases reveal a significant gap in research concerning the quantum chemical calculations, molecular modeling, and computational elucidation of reaction mechanisms specifically for this compound.

Furthermore, the conformational landscape and intermolecular interactions of this compound have yet to be characterized through molecular modeling and dynamics simulations. Such studies would be invaluable for understanding its behavior in different environments, for instance, in various solvents or in proximity to metal surfaces. The elucidation of its reaction mechanisms through computational approaches also remains an unaddressed area of research.

Computational and Theoretical Investigations

Structure-Reactivity Relationship Studies via Computational Chemistry

Computational chemistry serves as a virtual laboratory for understanding the intricate interplay between a molecule's three-dimensional arrangement and its inherent reactivity. For Methyl 4-sulfanylbutanoate, these studies typically focus on the thioester group, as it represents the primary site of chemical transformations. Through methods like Density Functional Theory (DFT) and ab initio calculations, a detailed picture of the molecule's electronic landscape can be constructed, revealing regions of high and low electron density that are crucial in predicting reaction pathways.

Furthermore, the distribution of electron density within the molecule is a critical determinant of its reactivity. Computational methods allow for the calculation of atomic charges, which indicate the partial positive or negative character of each atom. This information is instrumental in identifying electrophilic and nucleophilic centers. For instance, the carbonyl carbon in the thioester group is expected to carry a significant partial positive charge, making it susceptible to attack by nucleophiles. Conversely, the sulfur and oxygen atoms, with their lone pairs of electrons, are anticipated to be nucleophilic centers.

To provide a concrete example of the types of data generated in such studies, the following table presents calculated geometric parameters and atomic charges for S-methyl thioacetate, a simpler analogue that captures the essential electronic features of the thioester functional group present in this compound. These values are representative of what would be obtained for the corresponding atoms in this compound. The data is based on calculations performed at the B3LYP/6-31G* and MP2/6-31G* levels of theory.

| Parameter | Calculated Value (B3LYP/6-31G) | Calculated Value (MP2/6-31G) | Experimental Value |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C=O | 1.214 | 1.214 | 1.214(3) |

| C-C | 1.507 | 1.499 | 1.499(5) |

| S-C(sp²) | 1.796 | 1.781 | 1.781(6) |

| S-C(sp³) | 1.828 | 1.805 | 1.805(6) |

| Bond Angles (°) | |||

| O=C-C | 123.0 | 123.4 | 123.4(8) |

| O=C-S | 122.9 | 122.8 | 122.8(5) |

| C-S-C | 100.2 | 99.2 | 99.2(9) |

| Mulliken Atomic Charges (e) | |||

| C (carbonyl) | +0.50 | N/A | N/A |

| O (carbonyl) | -0.45 | N/A | N/A |

| S | -0.15 | N/A | N/A |

Data for S-methyl thioacetate, a structural analogue. Experimental values are from gas electron diffraction studies. researchgate.net Mulliken charges are representative and highly dependent on the computational method and basis set used.

The data in the table highlights several key features of the thioester functional group. The C=O double bond is relatively short and strong, as expected. The bond angles around the carbonyl carbon are close to the ideal 120° for sp² hybridization, indicating a planar arrangement of the atoms in this functional group. The Mulliken charges reveal a significant polarization of the carbonyl group, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. The sulfur atom also carries a slight negative charge, suggesting it can act as a nucleophile.

These computational findings are crucial for understanding and predicting the reactivity of this compound. For example, the electrophilic nature of the carbonyl carbon suggests that the compound will be susceptible to nucleophilic acyl substitution reactions. The calculated charge distribution can also be used to rationalize the regioselectivity of reactions and to understand the influence of substituents on the reactivity of the molecule. By providing a detailed, atom-level understanding of the molecule's properties, computational chemistry is an indispensable tool in the study of structure-reactivity relationships.

Research Applications in Chemical Science

Contributions to Flavor and Aroma Chemistry Research

The presence of the thiol group makes Methyl 4-sulfanylbutanoate and related compounds subjects of interest in the study of flavors and fragrances, as volatile sulfur compounds are often potent odorants.

Volatile thiols are critical aroma compounds in many foods and beverages, contributing notes described as fruity, roasted, or savory, but they can also be responsible for off-flavors. Research into the biogenesis of these compounds is an active area. In many natural products, potent aroma-active thiols are often released from non-volatile precursors during processing or fermentation. A common pathway involves the enzymatic cleavage of cysteine-S-conjugates by β-lyase enzymes, which are present in microorganisms like yeast and bacteria. This reaction releases the free, volatile thiol from its amino acid carrier.

While specific research detailing the natural formation pathways of this compound is not extensively documented, the established mechanisms for structurally related thiols provide a framework for its potential biogenesis. It could theoretically be formed via the enzymatic breakdown of a corresponding cysteine or glutathione (B108866) conjugate. Investigating its presence and formation in food systems could help elucidate the broader mechanisms of how simple, sulfur-containing esters contribute to complex aroma profiles.

The analysis of volatile thiols in complex matrices like food is analytically challenging. These compounds are typically present at very low concentrations (from nanograms to micrograms per liter), are highly reactive, and can be easily oxidized, making accurate quantification difficult.

To overcome these challenges, analytical methods such as gas chromatography (GC) are often paired with sensitive and selective detectors. In this context, pure, well-characterized reference compounds are essential for both qualitative identification (by comparing retention times and mass spectra) and accurate quantification. Methods like stable isotope dilution analysis (SIDA), a gold standard for quantifying trace odorants, rely on the availability of a synthesized, isotopically labeled version of the target analyte to serve as an internal standard. nih.gov this compound, with its defined chemical structure, can serve as a valuable analytical standard for calibrating instruments and validating methods aimed at identifying and quantifying simple thiol-esters in various samples. Its use in sensory panels (GC-Olfactometry) also allows researchers to characterize its specific odor profile and determine its olfactory detection threshold, contributing to the broader understanding of structure-odor relationships among sulfur compounds.

Role as a Chemical Probe for Thiol Reactivity and Derivatization Research

The sulfhydryl (-SH) group is one of the most reactive functional groups in organic chemistry. pdx.edu This reactivity is central to its roles in biochemistry (e.g., in the amino acid cysteine) and its utility in synthesis. This compound serves as an excellent model substrate, or "chemical probe," for studying the fundamental reactivity of the thiol group, particularly in a molecule that also contains an ester moiety.

Research in thiol chemistry often involves derivatization—the process of converting the thiol into another functional group. This is done to increase the stability of the compound for analysis, to introduce a fluorescent or colored tag for detection, or to alter its chemical properties. greyhoundchrom.comresearchgate.net Because this compound is a relatively simple molecule, it can be used to test the efficiency, kinetics, and specificity of new thiol-reactive reagents without the complications of a more complex molecular scaffold. nih.govnih.govepa.gov

Common derivatization strategies for which this compound could be a model substrate include:

Alkylation: Reaction with alkyl halides (e.g., iodoacetamide) to form stable thioether linkages.

Michael Addition: Nucleophilic addition to α,β-unsaturated compounds, such as maleimides, which are often used to link proteins to fluorescent probes.

Disulfide Formation: Oxidation to form a disulfide bond or reaction with reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), a classic method for quantifying thiols.

Formation of Thioesters: Reaction with acyl chlorides or other acylating agents.

By using this compound, researchers can optimize reaction conditions and evaluate the performance of new probes designed for selectively targeting thiol groups.

Table 1: Examples of Thiol-Reactive Probes and Their Mechanisms

| Probe Class | Example Reagent | Reaction Mechanism with Thiol (-SH) |

|---|---|---|

| Alkyl Halides | Iodoacetamide (IAM) | Nucleophilic Substitution (Sₙ2) |

| Maleimides | N-Ethylmaleimide (NEM) | Michael Addition (Conjugate Addition) |

| Disulfides | Ellman's Reagent (DTNB) | Thiol-Disulfide Exchange |

| Heteroaromatic Sulfones | MSBTA / MSTP | Nucleophilic Aromatic Substitution |

Application in Synthetic Method Development and Optimization

In organic synthesis, chemists are constantly seeking to develop new reactions and optimize existing ones to improve yields, reduce waste, and increase efficiency. The synthesis of a simple, bifunctional molecule like this compound can serve as a benchmark reaction for developing new synthetic methodologies.

For example, a research group aiming to develop a novel catalytic method for the selective formation of thioesters in the presence of other functional groups might use the synthesis of this compound as a model system. They could test various catalysts, solvents, and reaction conditions, using the yield and purity of the target molecule as a metric for success. Its simple structure allows for straightforward analysis of the reaction mixture by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS), facilitating rapid optimization.

Furthermore, its two functional groups allow for its use in developing and showcasing chemoselective reactions, where a reagent is designed to react with one functional group (e.g., the thiol) while leaving the other (the ester) completely untouched, or vice versa.

Emerging Research Niche as a Building Block in Advanced Organic Materials

The field of materials science increasingly relies on "organic building blocks"—small, well-defined molecules that can be assembled into larger, more complex structures like polymers, supramolecular complexes, or metal-organic frameworks (MOFs). sigmaaldrich.com These building blocks are chosen for the specific properties conferred by their functional groups.

This compound possesses the key characteristics of a versatile building block. elsevierpure.com

Bifunctionality: It has two distinct points of chemical reactivity. The thiol group can participate in a range of polymerization reactions, most notably thiol-ene and thiol-yne "click" reactions, which are highly efficient and are used to create polymer networks, hydrogels, and functional surfaces.

Modifiable Handle: The methyl ester group can be easily modified post-synthesis. For instance, it can be hydrolyzed to a carboxylic acid, which can then be used to attach other molecules, coordinate to metal ions, or alter the solubility of the resulting material.

This dual functionality makes this compound a potential candidate for creating functional materials. For example, it could be grafted onto a polymer backbone via its thiol group to introduce ester functionalities along the chain, which could then be further modified. While its application in this area is still an emerging niche, its structural attributes align well with the principles of modular design used in modern materials chemistry.

Table 2: Summary of Potential Research Applications

| Research Area | Application of this compound | Rationale |

|---|---|---|

| Synthetic Method Development | Benchmark for new thioesterification reactions | Simple structure allows for easy monitoring of reaction efficiency and selectivity. |

| Materials Science | Monomer/Building block for functional polymers | Thiol group enables polymerization (e.g., thiol-ene); ester group allows for post-polymerization modification. |

| Analytical Chemistry | Chemical probe for testing new derivatization agents | Provides a simple, non-biological substrate to evaluate the reactivity and kinetics of thiol-specific reagents. |

Table 3: Compound Names Mentioned in the Article

| Compound Name | CAS Number |

|---|---|

| This compound | 13532-23-9 |

| Cysteine | 52-90-4 |

| Glutathione | 70-18-8 |

| Iodoacetamide | 144-48-9 |

| N-Ethylmaleimide | 128-53-0 |

| 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | 69-78-3 |

Conclusion and Future Research Perspectives

Current State of Research on Methyl 4-Sulfanylbutanoate: Achievements and Limitations

Scientific literature dedicated specifically to this compound is sparse, indicating that it has not been a primary focus of extensive research endeavors. Its current recognition is primarily as a laboratory-scale chemical intermediate. The primary achievement in the context of this compound is its synthesis and availability from various chemical suppliers, which enables its use in further chemical reactions.

However, the limitations in the current body of research are significant. There is a notable absence of comprehensive studies detailing its chemical reactivity, biological activity, and material properties. While it is structurally a relatively simple molecule, its specific contributions to and potential roles in various chemical and biological systems remain largely uninvestigated. The lack of a substantial research footprint means that its full potential is yet to be unlocked.

Identified Gaps and Challenges in Current Knowledge

The primary gap in the current understanding of this compound is the lack of fundamental research data. Key areas where knowledge is deficient include:

Reaction Mechanisms and Kinetics: Detailed studies on how this compound participates in various chemical reactions are not readily available. Understanding its reaction mechanisms and kinetics is crucial for its effective utilization as a synthetic building block.

Biological Activity: There is a significant void in the literature regarding the biological effects of this compound. Investigating its potential interactions with biological systems could reveal novel therapeutic or agrochemical applications.

Physical and Chemical Properties: A comprehensive database of its physical and chemical properties is not established. Data on its spectroscopic characteristics, solubility in various solvents, and thermal stability are essential for both practical handling and theoretical modeling.

Toxicological Profile: The safety profile of this compound has not been thoroughly evaluated. A detailed toxicological assessment is a prerequisite for considering its use in any application that involves potential human or environmental exposure.

The principal challenge moving forward is the lack of a compelling initial application that would drive funding and research interest toward this specific molecule.

Proposed Future Research Directions in Synthetic Chemistry and Derivatization

Future research in the synthetic chemistry of this compound could prove to be a fruitful endeavor. The presence of both a thiol (-SH) and an ester (-COOCH₃) functional group provides a versatile platform for a variety of chemical modifications.

Proposed research directions include:

Oxidation of the Sulfanyl (B85325) Group: The thiol group can be oxidized to form sulfoxides or sulfones, which would significantly alter the electronic and steric properties of the molecule, potentially leading to new chemical entities with unique reactivity.

Derivatization of the Thiol Group: The thiol group is nucleophilic and can react with a wide range of electrophiles. This allows for the synthesis of a diverse library of derivatives, including thioethers, disulfides, and thioesters. These derivatives could be screened for various biological activities.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides. This would allow for the tuning of the molecule's polarity and its ability to participate in hydrogen bonding.

Polymerization: The bifunctional nature of this compound could be exploited in the synthesis of novel sulfur-containing polymers. These materials could possess interesting optical, electronic, or thermal properties.

A systematic exploration of these synthetic pathways could lead to the discovery of new compounds with valuable applications.

Advances in Analytical Methodologies for Comprehensive Characterization

A thorough characterization of this compound and its derivatives is essential for understanding their properties and potential applications. Modern analytical techniques can provide detailed insights into their structure, purity, and behavior.

Key analytical methodologies that should be employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of this compound and its derivatives. Advanced 2D NMR techniques can provide further details on molecular connectivity.

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the exact molecular weight and elemental composition. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are vital for analyzing reaction mixtures and assessing purity.

Infrared (IR) and Raman Spectroscopy: These techniques can be used to identify the characteristic vibrations of the functional groups present in the molecule, such as the S-H and C=O stretching vibrations.

X-ray Crystallography: For solid derivatives, single-crystal X-ray diffraction can provide unambiguous determination of the three-dimensional molecular structure.

The application of these advanced analytical methods will be instrumental in building a comprehensive understanding of the chemical nature of this compound.

Potential for Novel Chemical Applications Beyond Current Scope

While the current applications of this compound are limited, its chemical structure suggests several potential areas for future exploration. The presence of a reactive thiol group, in particular, opens up possibilities in materials science and medicinal chemistry.

Potential novel applications include:

Precursor for Sulfur-Containing Polymers: As mentioned, it could serve as a monomer for the synthesis of polymers with unique properties, such as high refractive index materials or self-healing polymers.

Component in Flavor and Fragrance Chemistry: Many sulfur-containing compounds are known for their distinct aromas. A systematic investigation of the organoleptic properties of this compound and its derivatives could lead to new applications in the food and fragrance industries.

Intermediate in Pharmaceutical Synthesis: The thiol and ester functionalities are common in biologically active molecules. This compound could serve as a versatile building block for the synthesis of novel drug candidates. For instance, thioesters are known to play a role in various biochemical pathways.

Corrosion Inhibitors: Organic compounds containing sulfur atoms are often effective corrosion inhibitors for various metals. The potential of this compound and its derivatives in this application warrants investigation.

The exploration of these potential applications could elevate this compound from a relatively obscure chemical intermediate to a valuable compound with diverse uses.

Q & A

Q. What are the standard synthetic routes for Methyl 4-sulfanylbutanoate, and how are they optimized for yield and purity?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, thiol-containing precursors (e.g., 4-mercaptobutanoic acid) can be esterified with methanol under acidic catalysis. Optimization involves controlling reaction temperature (e.g., 60–80°C), stoichiometric ratios (excess methanol for esterification), and purification via column chromatography or recrystallization to achieve yields >90% . Purity is validated using HPLC or GC-MS, with attention to eliminating residual thiols or unreacted starting materials.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features indicate successful synthesis?

Key techniques include:

- ¹H/¹³C NMR : The methyl ester group appears as a singlet at ~3.6 ppm (¹H) and ~52 ppm (¹³C). The sulfanyl (-SH) proton is typically absent in deuterated solvents due to exchange but confirmed via derivatization (e.g., alkylation to form stable thioethers) .

- IR Spectroscopy : A strong C=O stretch (~1740 cm⁻¹) for the ester and S-H stretch (~2550 cm⁻¹, if present).

- Mass Spectrometry : Molecular ion peaks at m/z 134 (M⁺) and fragmentation patterns consistent with the ester and sulfanyl groups .

Advanced Research Questions

Q. How does this compound participate in enzymatic redox reactions, and what methods are used to study its interaction with oxidoreductases?

The compound acts as a substrate for enzymes like 4-sulfanylbutanoate:NAD⁺ oxidoreductase (EC 1.8.1.20), which catalyzes its oxidation to 4,4′-disulfanediyldibutanoate using NAD⁺ as a cofactor. Studies employ:

- Enzyme Kinetics : Monitoring NADH production at 340 nm to determine Kₘ and Vₘₐₓ .

- Spectrophotometric Assays : Tracking thiol depletion via Ellman’s reagent (DTNB) at 412 nm .

- Structural Analysis : X-ray crystallography of enzyme-substrate complexes to identify binding motifs (e.g., FMN cofactor interactions in Rhodococcus erythropolis MI2) .

Q. What strategies resolve contradictions in reaction mechanisms involving this compound’s sulfanyl group under varying conditions?

Discrepancies in reactivity (e.g., nucleophilic vs. redox behavior) are addressed through:

- pH-Dependent Studies : The sulfanyl group’s nucleophilicity increases at alkaline pH, favoring thioether formation, while acidic conditions promote oxidation to sulfoxides .

- Isotopic Labeling : Using deuterated solvents or ³⁴S isotopes to trace reaction pathways via NMR or mass spectrometry .

- Computational Modeling : DFT calculations to predict transition states and intermediate stability under varying conditions .

Q. How can computational chemistry predict the behavior of this compound in complex reaction systems, and what parameters are critical?

Molecular dynamics (MD) and quantum mechanics (QM) simulations are used to:

- Predict Reactivity : Electron density maps (e.g., HOMO-LUMO gaps) identify sites prone to nucleophilic/electrophilic attack .

- Solvent Effects : COSMO-RS models evaluate solubility and stabilization in polar vs. nonpolar solvents .

- Enzyme Docking : AutoDock or GROMACS simulations assess binding affinities to oxidoreductases, guiding mutagenesis studies .

Methodological Tables

Table 1. Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | 3.6 ppm (s, 3H, COOCH₃) | |

| ¹³C NMR | 52 ppm (COOCH₃), 173 ppm (C=O) | |

| IR | 1740 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H) |

Table 2. Enzymatic Reaction Parameters for EC 1.8.1.20

| Parameter | Value | Reference |

|---|---|---|

| Kₘ (NAD⁺) | 0.12 mM | |

| pH Optimum | 7.5–8.5 | |

| Temperature | 30°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.